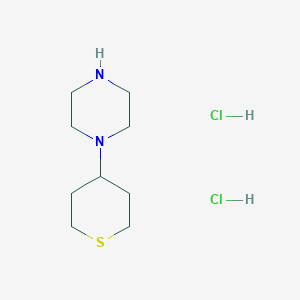

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

Descripción general

Descripción

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂S It is a derivative of piperazine, a heterocyclic organic compound, and features a tetrahydrothiopyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride typically involves the following steps:

-

Formation of Tetrahydrothiopyran Ring: : The tetrahydrothiopyran ring can be synthesized through the hydrogenation of thiopyran. This process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

-

Piperazine Derivatization: : The next step involves the reaction of the tetrahydrothiopyran with piperazine. This can be achieved through nucleophilic substitution reactions where the piperazine acts as a nucleophile, attacking the electrophilic carbon in the tetrahydrothiopyran ring.

-

Formation of Dihydrochloride Salt: : The final step is the formation of the dihydrochloride salt. This is typically done by treating the free base of the compound with hydrochloric acid, resulting in the precipitation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrogenation: Using large-scale hydrogenation reactors to produce the tetrahydrothiopyran ring.

Continuous Flow Reactors: Employing continuous flow reactors for the piperazine derivatization step to ensure consistent quality and yield.

Crystallization: Utilizing crystallization techniques to purify the dihydrochloride salt, ensuring high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Reduced derivatives of the piperazine ring

Substitution Products: Various substituted piperazine derivatives

Aplicaciones Científicas De Investigación

Antiviral Properties

One of the most significant applications of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is its antiviral activity, particularly against herpesviruses. Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit considerable efficacy against various herpesviruses, including the varicella zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).

Case Study: Anti-Herpesvirus Activity

A study highlighted the compound's ability to function as an anti-herpesvirus agent with a favorable pharmacokinetic profile. Unlike traditional nucleoside analogs, which require high doses and pose mutagenic risks, this compound demonstrated effective antiviral action at lower doses with fewer side effects. The findings suggest that it could serve as a promising alternative to existing antiviral therapies .

Antifilarial Applications

In addition to its antiviral properties, this compound may also have applications in antifilarial treatments. Preliminary studies have shown that similar piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial parasites.

Case Study: Antifilarial Efficacy

Research involving piperazine-based compounds demonstrated their potential in treating Brugia malayi infections, a major cause of lymphatic filariasis. The compounds showed significant adulticidal and microfilaricidal effects in experimental models, indicating that piperazine derivatives could lead to the development of new antifilarial agents .

The promising results from initial studies suggest several avenues for future research:

- Mechanistic Studies : Further investigation into the mechanisms of action for both antiviral and antifilarial activities could elucidate how the compound interacts with viral and parasitic targets.

- Formulation Development : Developing effective formulations for oral delivery could enhance bioavailability and therapeutic efficacy.

- Safety Profiling : Comprehensive toxicity studies are essential to establish safety profiles for clinical use.

Mecanismo De Acción

The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules. The exact pathways involved can vary, but typically include:

Binding to Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular processes.

Comparación Con Compuestos Similares

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives and thiopyran compounds:

Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone share similar piperazine cores but differ in their substituents, leading to different chemical and biological properties.

Thiopyran Compounds: Compounds such as tetrahydrothiopyran-4-one and 2,3-dihydrothiopyran have similar thiopyran rings but differ in their functional groups and overall structure.

The uniqueness of this compound lies in its combination of the tetrahydrothiopyran ring with the piperazine moiety, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Actividad Biológica

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 253.26 g/mol. Its structure features a piperazine ring substituted with a tetrahydrothiopyran moiety, contributing to its unique biological properties .

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. Its interaction with various kinases suggests a role in modulating cellular signaling pathways .

- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses. This property is particularly relevant in the context of neuropharmacology .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of the tetrahydrothiopyran group enhances its interaction with microbial targets, leading to increased efficacy .

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are believed to be mediated through the modulation of key signaling pathways associated with cell survival and proliferation .

Insulin Sensitivity Improvement

A notable study investigated the effects of this compound on insulin sensitivity in diet-induced obesity models. Results indicated a significant improvement in glucose control and insulin sensitivity, suggesting potential therapeutic applications for managing diabetes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Piperazine ring with tetrahydrothiopyran | Enhanced binding interactions | Notable antimicrobial and cytotoxic effects |

| 2,6-Dibromoisonicotinic acid | Carboxylic acid group | Moderate antibacterial activity | Limited cytotoxicity |

| 2,3,6-Tribromopyridine | Three bromine substitutions | High reactivity due to halogens | High cytotoxicity |

| 2,6-Dibromo-N,N-dimethylpyridin-4-amine | Dimethylamino group at 4-position | Significant enzyme inhibition | Moderate antimicrobial activity |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to controls. The study highlighted the activation of caspase pathways as a primary mechanism for inducing cell death .

Propiedades

IUPAC Name |

1-(thian-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAKJBDYQNCARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716638 | |

| Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914654-77-6 | |

| Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.